

# Molecular weight and formula of Ethyl 2,4-dibromobutanoate

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## Compound of Interest

Compound Name: Ethyl 2,4-dibromobutanoate

Cat. No.: B1329710

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## An In-depth Technical Guide to Ethyl 2,4-dibromobutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 2,4-dibromobutanoate**, a halogenated organic compound with applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.<sup>[1]</sup> This document details its chemical properties, synthesis, and reactivity, offering valuable information for professionals in organic synthesis and drug discovery.

## Core Chemical and Physical Properties

**Ethyl 2,4-dibromobutanoate** is a colorless liquid.<sup>[1]</sup> Its key identifiers and physicochemical properties are summarized in the table below for easy reference.

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>10</sub> Br <sub>2</sub> O <sub>2</sub>
Molecular Weight	273.95 g/mol
CAS Number	36847-51-5
Appearance	Colorless liquid[1]
Solubility	Sparingly soluble in water[1]

## Synthesis of Ethyl 2,4-dibromobutanoate

The primary synthetic route to **Ethyl 2,4-dibromobutanoate** involves the bromination of  $\gamma$ -butyrolactone followed by esterification with ethanol. A common method employs bromine and phosphorus tribromide for the bromination step.[2]

## Experimental Protocol: Synthesis from $\gamma$ -Butyrolactone

This protocol is a representative procedure based on established chemical transformations for similar compounds.

Materials:

- $\gamma$ -Butyrolactone
- Bromine
- Phosphorus tribromide
- Ethanol, absolute
- Toluene-4-sulfonic acid (catalyst)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine

- Anhydrous magnesium sulfate

#### Procedure:

- **Bromination of  $\gamma$ -Butyrolactone:** In a flask equipped with a reflux condenser and a dropping funnel, a mixture of  $\gamma$ -butyrolactone and a catalytic amount of red phosphorus is prepared. Bromine is added dropwise to the stirred mixture. The reaction is then gently heated to initiate the reaction, which is typically exothermic. After the initial reaction subsides, the mixture is heated at 110°C.<sup>[2]</sup>
- **Esterification:** After cooling the reaction mixture, absolute ethanol and a catalytic amount of toluene-4-sulfonic acid are added. The mixture is then heated to 50°C for approximately 21 hours under an inert atmosphere to facilitate the esterification process.<sup>[2]</sup>
- **Work-up and Purification:** The reaction mixture is cooled to room temperature and partitioned between diethyl ether and water. The organic layer is separated, washed sequentially with saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.
- **Isolation:** The solvent is removed under reduced pressure, and the crude **Ethyl 2,4-dibromobutanoate** is purified by vacuum distillation to yield the final product.

## Spectroscopic Characterization

While specific spectra for **Ethyl 2,4-dibromobutanoate** are not readily available in public databases, the expected spectroscopic data can be inferred from its structure and comparison to similar brominated esters.

- **$^1\text{H}$  NMR:** The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), and multiplets for the protons on the butanoate backbone, with significant downfield shifts for the protons on the carbons bearing bromine atoms.
- **$^{13}\text{C}$  NMR:** The carbon NMR spectrum will display six distinct signals. The carbonyl carbon of the ester will appear significantly downfield (typically ~170 ppm). The carbons bonded to bromine will also be deshielded and appear at a lower field than unsubstituted alkyl carbons.

- IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band around  $1740\text{ cm}^{-1}$  corresponding to the C=O stretching vibration of the ester functional group. C-H stretching vibrations will be observed in the  $2850\text{--}3000\text{ cm}^{-1}$  region, and C-Br stretching vibrations will be present in the fingerprint region (typically  $500\text{--}700\text{ cm}^{-1}$ ).

## Reactivity and Applications in Drug Development

**Ethyl 2,4-dibromobutanoate** serves as a versatile building block in organic synthesis, primarily due to the presence of two reactive bromine atoms at the  $\alpha$  and  $\gamma$  positions.<sup>[1]</sup> These sites are susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.

Its utility is particularly noted in the preparation of pharmaceutical intermediates.<sup>[1]</sup> The dibromo functionality allows for the formation of cyclic structures or the introduction of two different substituents, which are key steps in the synthesis of various drug candidates. The introduction of bromine into a molecular structure is a known strategy in drug design to modulate the pharmacological properties of a compound.

## Safety and Handling

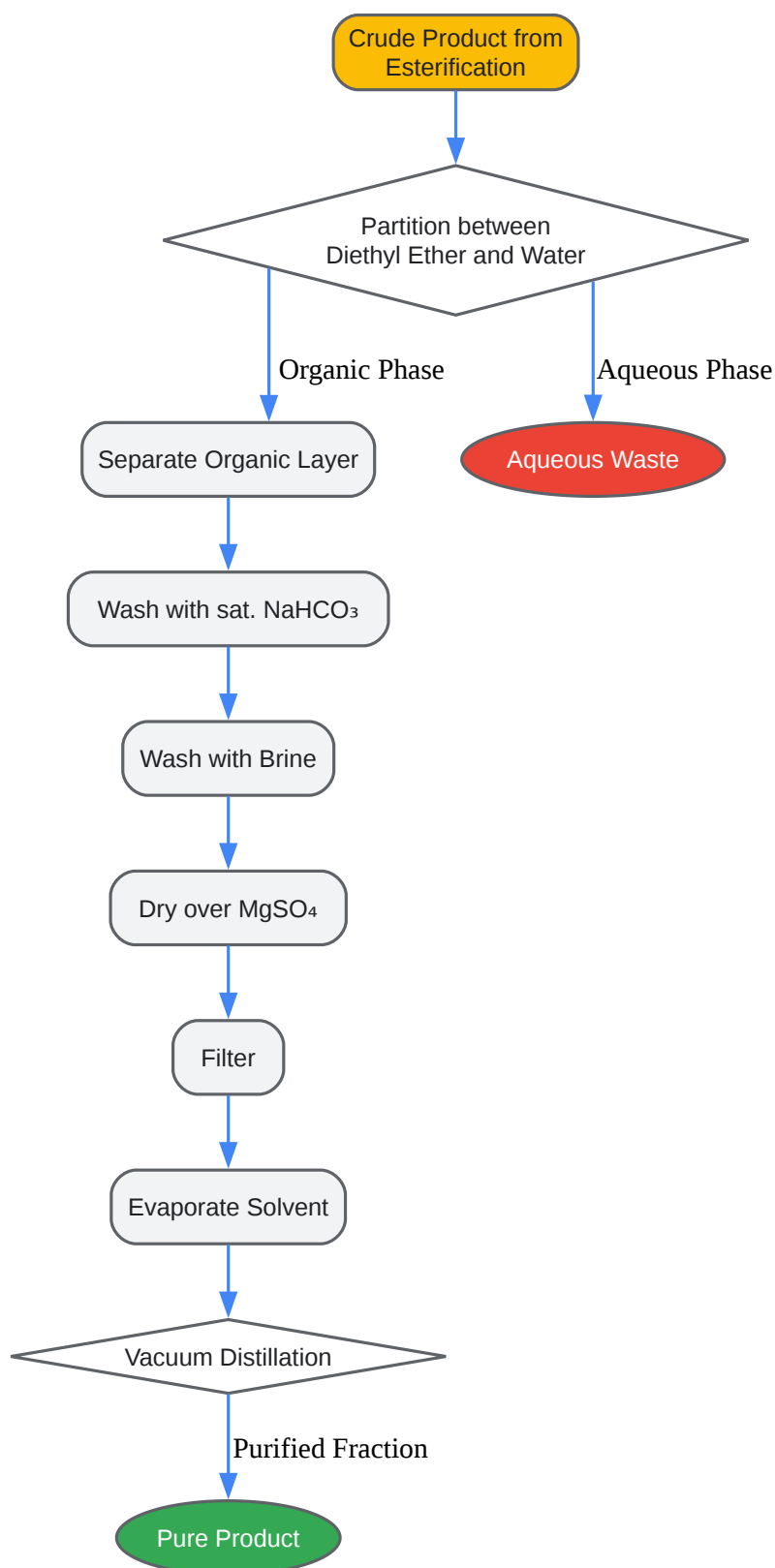
**Ethyl 2,4-dibromobutanoate** is an irritant and should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.<sup>[1]</sup> All manipulations should be performed in a well-ventilated fume hood.<sup>[1]</sup> Avoid inhalation of vapors and contact with skin and eyes.<sup>[1]</sup> In case of exposure, immediate medical attention is advised. Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.

## Workflow and Process Diagrams

The following diagrams illustrate the synthesis and purification workflow for **Ethyl 2,4-dibromobutanoate**.



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Caption: Synthesis workflow for **Ethyl 2,4-dibromobutanoate**.[Click to download full resolution via product page](#)

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